

A Technical Guide to 4-Chloro-5-methoxyquinoline for Advanced Research

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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinoline

CAS No.: 1231761-14-0

Cat. No.: B037147

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An Essential Building Block in Modern Drug Discovery and Chemical Synthesis

This guide provides an in-depth overview of **4-Chloro-5-methoxyquinoline**, a critical heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, and practical applications, offering field-proven insights to streamline its use in the laboratory.

Introduction to 4-Chloro-5-methoxyquinoline

4-Chloro-5-methoxyquinoline (CAS No. 1231761-14-0) is a substituted quinoline that has garnered significant interest as a versatile precursor in the synthesis of complex bioactive molecules.[1][2] The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The specific placement of a reactive chlorine atom at the 4-position and a methoxy group at the 5-position makes this compound an ideal starting point for creating diverse molecular libraries.

The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups, especially

those containing amines. This reactivity is fundamental to its utility in developing novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for its effective use and safe handling in a laboratory setting.

Property	Value	Source
CAS Number	1231761-14-0	[2][3]
Molecular Formula	C10H8ClNO	[2][3][4]
Molecular Weight	193.63 g/mol	[2][4]
Appearance	Solid (form may vary by supplier)	
Purity	Typically ≥95%	[3]
Storage	Inert atmosphere, 2-8°C	[3]

Safety and Handling: As with many chlorinated heterocyclic compounds, appropriate safety measures are essential. Based on data for similar compounds, **4-Chloro-5-methoxyquinoline** should be handled with care. Potential hazards include skin and eye irritation, and it may be harmful if swallowed.[5] Always consult the supplier-specific Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Commercial Suppliers and Procurement Strategy

The selection of a reliable supplier is a critical first step in any research project. Consistency in purity, accurate analytical data, and dependable availability are paramount. Below is a comparative table of several commercial suppliers offering **4-Chloro-5-methoxyquinoline**.

Supplier	Product/Catalog No.	Purity	Available Quantities
BLDpharm	BD38024	95%	Custom
Matrix Scientific	080631	97%+	Custom
Lead Sciences	BD38024	95%	Custom

Expert Insight: Selecting a Supplier

Beyond catalog listings, a senior scientist must validate the quality of a starting material. When procuring **4-Chloro-5-methoxyquinoline**, consider the following:

- Request a Certificate of Analysis (CoA): The CoA is a non-negotiable document. It should provide detailed results from quality control tests.
- Verify Analytical Data: Look for ¹H NMR and LC-MS data. The NMR spectrum should be clean, with integrations matching the expected proton count. The LC-MS should show a single major peak corresponding to the correct mass-to-charge ratio.
- Assess Batch-to-Batch Consistency: If your project is long-term, inquire about the supplier's ability to provide material from the same batch or to guarantee similar purity profiles for future batches.

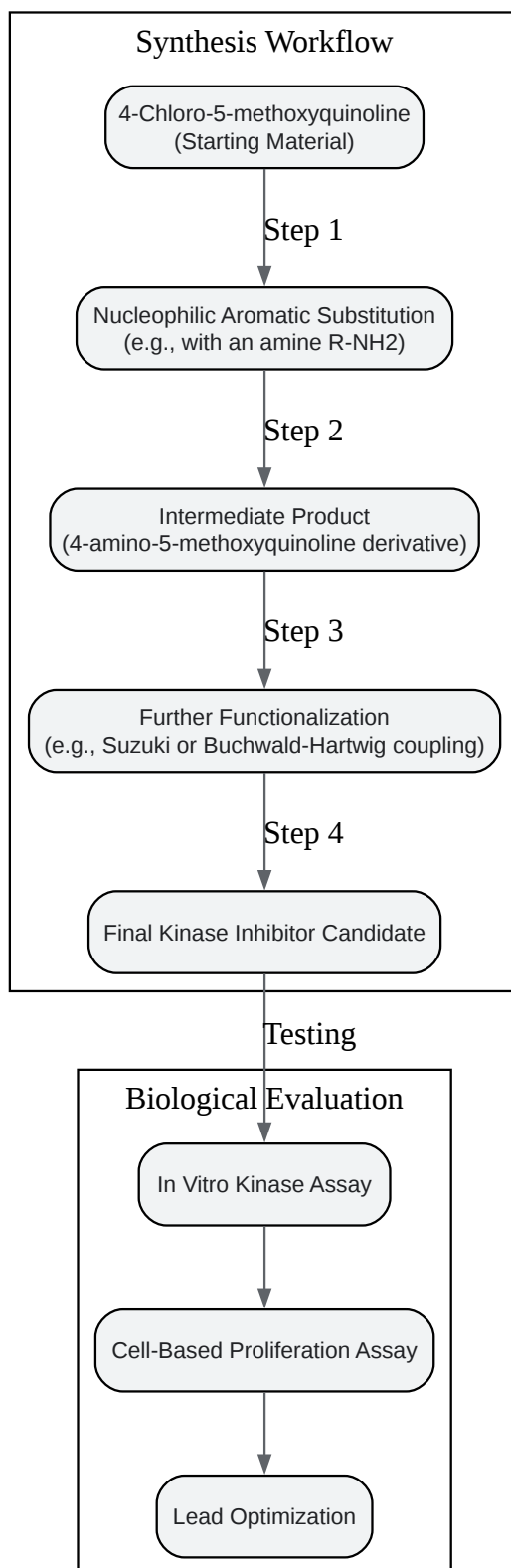
Synthesis and Role in Drug Discovery

The quinoline nucleus is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer. [6] Compounds derived from chloro-quinolines are investigated for their potential as antitumor and antimalarial agents.[7]

The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, is a common target in cancer therapy.[8] 4-Chloro-quinoline derivatives are often used as foundational structures for synthesizing potent inhibitors of this pathway.[8][9] For instance, the core structure can be modified to create molecules that bind to the ATP-binding pocket of kinases like mTOR, effectively blocking their function.

The general synthetic strategy often involves the chlorination of a corresponding quinolin-4-ol precursor. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl_3).^{[9][10]}

Below is a diagram illustrating a generalized workflow for utilizing **4-Chloro-5-methoxyquinoline** in the synthesis of a hypothetical kinase inhibitor.



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Caption: Synthetic workflow for developing a kinase inhibitor.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The reactivity of the 4-chloro position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups.

Objective: To synthesize 4-aryl-5-methoxyquinoline from **4-Chloro-5-methoxyquinoline** and an arylboronic acid.

Materials:

- **4-Chloro-5-methoxyquinoline** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.08 eq) or a more specialized ligand like SPhos
- Potassium carbonate (K_2CO_3 , 3.0 eq)
- 1,4-Dioxane and Water (4:1 solvent mixture)
- Nitrogen or Argon source for inert atmosphere

Experimental Workflow Diagram:



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Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow.

Procedure:

- **Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Chloro-5-methoxyquinoline**, the arylboronic acid, and potassium carbonate.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen.
- **Catalyst Addition:** Under a positive flow of inert gas, add the palladium catalyst and ligand.
- **Solvent Addition:** Add the degassed dioxane/water solvent mixture via syringe.
- **Reaction:** Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product using flash column chromatography on silica gel to obtain the desired 4-aryl-5-methoxyquinoline.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Trustworthiness: The use of an inert atmosphere prevents the oxidation and deactivation of the Pd(0) species, which is the active catalytic form. The base (K_2CO_3) is essential for the transmetalation step of the catalytic cycle. Monitoring by TLC/LC-MS provides a self-validating system, ensuring the reaction is driven to completion before proceeding to the purification stage, thereby maximizing yield and purity.

Conclusion

4-Chloro-5-methoxyquinoline is a high-value chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology research. Its well-defined reactivity, combined with the established importance of the quinoline scaffold, ensures its continued relevance in drug discovery. A strategic approach to sourcing

from reputable commercial suppliers, coupled with robust and well-understood synthetic protocols, will empower research and development professionals to leverage this versatile building block to its full potential.

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